Morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate is a complex organic compound notable for its potential applications in cancer treatment and as a modulator of specific biological pathways. This compound belongs to a class of indazole derivatives, which have been extensively studied for their pharmacological properties, particularly in relation to protein kinase inhibition and modulation of receptor activity.
The compound has been identified in various patents and scientific literature, primarily focusing on its therapeutic potential against specific cancers. It is classified as an indazole derivative and a carbamate, with structural features that suggest activity against targets such as the epidermal growth factor receptor (EGFR) and related kinases .
The synthesis of morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and selectivity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate can be depicted as follows:
This structure includes a morpholine ring, an indazole moiety, and a pyrrolotriazine component, contributing to its biological activity.
Key molecular data include:
Morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate can undergo various chemical reactions typical for carbamates and indazoles:
These reactions are often studied in vitro to assess their kinetics and mechanisms, providing insights into the compound's stability and reactivity under physiological conditions.
The mechanism of action for morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate primarily involves inhibition of specific kinases associated with cancer cell proliferation.
Data from studies indicate that this compound acts as a dual inhibitor of human epidermal growth factor receptor 1 (HER1) and HER2 kinases. By binding to these receptors, it prevents their activation by ligands such as epidermal growth factor (EGF), leading to reduced signaling for cell growth and survival.
Morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate exhibits the following physical properties:
Key chemical properties include:
Relevant analyses include stability studies under varying pH levels and temperatures to assess degradation pathways.
Morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate has significant potential in oncology research due to its ability to inhibit key signaling pathways involved in tumor growth.
Applications include:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2